3-Amino-4-nitrobenzoic acid
Overview
Description
3-Amino-4-nitrobenzoic acid is a compound with the molecular formula C7H6N2O4 . It is used in various scientific research applications, including as a substrate for enzymatic reactions .
Synthesis Analysis
Single crystals of 4-amino-3-nitrobenzoic acid suitable for X-ray analysis were obtained by the slow evaporation method . The new compound structure was studied by IR and UV spectroscopy, thermogravimetric analysis, elemental analysis, as well as Hirshfeld surface analysis and Molecular Docking .Molecular Structure Analysis
The preparation of 4-amino-3-nitrobenzoic acid in the triclinic crystal form has been established. The monoclinic form is called polymorph I, while triclinic crystals are designated as polymorph II . In the former polymorph, 4-A3NBA molecules are associated with the 3D network by H-bonds, while in the case of the latter polymorph, the H-bonded layers are incorporated into crystal structure by π•••π interactions .Chemical Reactions Analysis
The synthesis of 4-amino-3-nitrobenzoic acid is a simple Fischer esterification reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.13 . It is a white crystalline solid .Scientific Research Applications
Structural Chemistry
Application
3-Amino-4-nitrobenzoic acid (3N-4ABA) is used in the synthesis and structural analysis of metal complexes, specifically with copper (II) ions .
Results
The compound formed is a crystal hydrate with the formula of [Cu (3N-4ABA) 2 (H 2 O) 2 ]·H 2 O. The complex molecules are incorporated into a 3D network through a system of intermolecular H-bonds and π···π stacking interactions . In silico studies indicate a higher affinity of the complex for some key binding sites, especially relative to S. aureus and KDM4, with binding energies of -9.6 and -9.2 kcal/mol, respectively .
Biochemical Research
Application
3-Amino-4-nitrobenzoic acid is used as a substrate for enzymatic reactions and as a linker in peptide synthesis .
Method of Application
The specific methods of application in enzymatic reactions and peptide synthesis are not detailed in the sources. However, these processes typically involve the use of 3N-4ABA as a reactant in a controlled environment, under specific conditions of temperature, pH, and concentration .
Results
The biochemical and physiological effects of 3N-4ABA are not well understood. However, it is known to play an important role in the metabolic pathway, demonstrating anti-inflammatory, anti-cancer, and anti-metastatic activities .
Organic Synthesis
Application
3-Amino-4-nitrobenzoic acid is used in the synthesis of other organic compounds .
Method of Application
The specific methods of application in organic synthesis are not detailed in the sources. However, these processes typically involve the use of 3-Amino-4-nitrobenzoic acid as a reactant in a controlled environment, under specific conditions of temperature, pH, and concentration .
Results
The results of these reactions are new organic compounds, which can have a variety of uses in different fields .
Luminescent Materials
Application
3-Amino-4-nitrobenzoic acid can be used in the development of luminescent materials .
Method of Application
The specific methods of application in the development of luminescent materials are not detailed in the sources. However, these processes typically involve the use of 3-Amino-4-nitrobenzoic acid in the synthesis of cocrystals .
Results
The results of these reactions are luminescent materials, which can have a variety of uses in different fields, such as lighting, displays, and sensors .
Dye Synthesis
Application
3-Amino-4-nitrobenzoic acid is a precursor to 3-aminobenzoic acid, which in turn is used to prepare some dyes .
Method of Application
The specific methods of application in dye synthesis are not detailed in the sources. However, these processes typically involve the use of 3-Amino-4-nitrobenzoic acid as a reactant in a controlled environment, under specific conditions of temperature, pH, and concentration .
Results
The results of these reactions are new dyes, which can have a variety of uses in different fields .
Acid-Base Chemistry
Application
3-Amino-4-nitrobenzoic acid is used in the study of acid-base chemistry, specifically in the context of substituent effects on acidity .
Method of Application
The specific methods of application in acid-base chemistry are not detailed in the sources. However, these processes typically involve the use of 3-Amino-4-nitrobenzoic acid in a controlled environment, under specific conditions of temperature, pH, and concentration .
Results
The results of these studies can provide valuable insights into the effects of different substituents on the acidity of benzoic acid derivatives .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCCVBLUKJRDOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281179 | |
Record name | 3-amino-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-nitrobenzoic acid | |
CAS RN |
6968-22-5 | |
Record name | 6968-22-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20672 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-amino-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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